2-(4-Methoxyphenoxymethyl)phenylmagnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This specific compound is used in various chemical reactions due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(4-methoxyphenoxymethyl)phenylmagnesium bromide involves the reaction of 2-(4-methoxyphenoxymethyl)phenyl bromide with magnesium metal in the presence of THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction mixture from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Room temperature to reflux conditions.
Solvent: Tetrahydrofuran (THF).
Catalyst: Iodine or a small amount of dibromoethane to initiate the reaction.
Industrial Production Methods
Industrial production of Grignard reagents, including this compound, follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Equipped with inert gas purging systems.
Automated systems: For precise control of temperature and addition of reactants.
Purification: The product is often purified by distillation or crystallization to remove impurities.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenoxymethyl)phenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic addition: Reacts with carbonyl compounds to form alcohols.
Substitution reactions: Can replace halides in organic compounds.
Coupling reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl compounds: Aldehydes, ketones, esters.
Electrophiles: Alkyl halides, aryl halides.
Conditions: Typically carried out in anhydrous conditions to prevent hydrolysis of the Grignard reagent.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Hydrocarbons: Formed from coupling reactions with alkyl or aryl halides.
Scientific Research Applications
2-(4-methoxyphenoxymethyl)phenylmagnesium bromide is used in various scientific research applications:
Organic synthesis: Used to form complex organic molecules.
Pharmaceuticals: Synthesis of intermediates for drug development.
Material science: Preparation of polymers and advanced materials.
Biological studies: Used in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxymethyl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. The molecular targets include carbonyl groups, halides, and other electrophilic centers.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium bromide: A simpler Grignard reagent with similar reactivity.
4-methoxyphenylmagnesium bromide: Similar structure but lacks the phenoxymethyl group.
2-thienylmagnesium bromide: Contains a thiophene ring instead of a phenyl ring.
Uniqueness
2-(4-methoxyphenoxymethyl)phenylmagnesium bromide is unique due to the presence of the methoxyphenoxymethyl group, which can influence the reactivity and selectivity of the compound in various reactions. This makes it a valuable reagent in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C14H13BrMgO2 |
---|---|
Molecular Weight |
317.46 g/mol |
IUPAC Name |
magnesium;1-methoxy-4-(phenylmethoxy)benzene;bromide |
InChI |
InChI=1S/C14H13O2.BrH.Mg/c1-15-13-7-9-14(10-8-13)16-11-12-5-3-2-4-6-12;;/h2-5,7-10H,11H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
JKJPQRYQVGXRFO-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC=CC=[C-]2.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.